N-(3-Fluorophenyl)benzamidine
Description
Structure
3D Structure
Properties
CAS No. |
21719-87-9 |
|---|---|
Molecular Formula |
C13H11FN2 |
Molecular Weight |
214.24 g/mol |
IUPAC Name |
N'-(3-fluorophenyl)benzenecarboximidamide |
InChI |
InChI=1S/C13H11FN2/c14-11-7-4-8-12(9-11)16-13(15)10-5-2-1-3-6-10/h1-9H,(H2,15,16) |
InChI Key |
CKQSHOMBSPIFQT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=NC2=CC(=CC=C2)F)N |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Synthetic Routes to N-(3-Fluorophenyl)benzamidine and its Analogues
The synthesis of N-arylbenzamidines, including the specific compound this compound, can be achieved through a variety of chemical strategies. These methods range from traditional laboratory techniques to more modern, efficiency-focused protocols.
Conventional Laboratory Synthesis Approaches
Conventional synthesis of N-arylbenzamidines often involves multi-step procedures. A common route begins with a benzonitrile (B105546) derivative which is converted into a benzamidoxime (B57231). This intermediate is then subjected to hydrogenation reduction to yield the benzamidine (B55565). For instance, a patented method describes the formation of benzamidoxime from benzonitrile and hydroxylamine (B1172632) hydrochloride, followed by hydrogenation to obtain the final benzamidine product google.com. Another classic method is the Pinner reaction, which can be used to convert nitriles into the corresponding amidines nih.gov. The dehydration of primary amides using reagents like thionyl chloride (SOCl₂) or phosphorus pentoxide (P₂O₅) also serves as a viable route to produce the nitrile precursors necessary for amidine synthesis libretexts.org.
Microwave-Assisted Synthesis Protocols
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, offering advantages such as reduced reaction times, increased yields, and often milder reaction conditions compared to conventional heating researchgate.netscispace.com. The application of microwave irradiation can be particularly beneficial in the synthesis of heterocyclic compounds derived from amidine precursors. For example, the synthesis of 1,2-disubstituted benzimidazoles from an N-aryl-o-phenylenediamine and an aldehyde is significantly enhanced under microwave conditions, reducing reaction times from hours to minutes and increasing yields to over 96% mdpi.com. This methodology underscores the potential for rapid and efficient synthesis of complex molecules starting from building blocks related to N-arylbenzamidines mdpi.comnih.gov. The use of microwave energy provides a fast, clean, and high-yield approach, which is advantageous in terms of atom and step economy nih.gov.
Lewis Acid Catalysis in N-Arylbenzamidine Synthesis
Lewis acid catalysis plays a crucial role in various transformations involving N-arylbenzamidines and their synthesis. Chiral Zn(II)-bisamidine complexes, for example, have been designed as combined Lewis-Brønsted acid catalysts nih.govdntb.gov.ua. These catalysts are effective in promoting asymmetric reactions, such as the Mukaiyama aldol (B89426) reaction of α-ketoesters nih.gov. The Lewis acidic metal center activates the electrophile, while the Brønsted acidic proton on the amidine ligand can interact with the nucleophile, enabling stereochemical control nih.gov. Furthermore, Lewis acids can catalyze the C–H carboxamidation of N-heterocycles using dioxazolones, which rearrange to form reactive isocyanate intermediates under metal-free conditions rsc.org. This highlights the utility of Lewis acids in facilitating the functionalization of heterocyclic systems, a process where amidine-containing structures are often involved rsc.org.
Formation via Reactions of Nitriles with Anilines
The reaction between nitriles and amines (including anilines) is a fundamental route for the synthesis of amidines. A nitrile group possesses a strongly polarized carbon-nitrogen triple bond, rendering the carbon atom electrophilic libretexts.org. Nucleophilic attack by an aniline (B41778) on this electrophilic carbon initiates the reaction. This pathway can be facilitated by activating the nitrile with a Lewis acid, such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) mdpi.com. The initial nucleophilic attack forms an intermediate which, upon rearrangement and workup, yields the N-arylbenzamidine mdpi.com. This method is versatile and forms the basis for one-pot syntheses of more complex heterocyclic systems like quinazolines, where the in-situ generated amidine undergoes subsequent intramolecular cyclization mdpi.com. The Ritter reaction is a related transformation where nitriles react with a source of a stable carbocation (generated from an alcohol in acidic media) to form N-substituted amides, showcasing the reactivity of the nitrile group toward nucleophilic attack organic-chemistry.org.
Transition Metal-Free Cycloaddition Reactions utilizing Amidines
Amidines are valuable synthons in transition metal-free cycloaddition reactions for the construction of nitrogen-containing heterocycles. One notable example is the [3+2] cycloaddition of nitrileimines with amidine hydrochlorides to produce fully substituted 1,2,4-triazoles researchgate.net. This reaction proceeds under mild, metal-free conditions with a broad substrate scope and good functional group tolerance, achieving yields of up to 96% researchgate.net. Another strategy involves the reaction of amidines with arynes, generated in situ, which can lead to various insertion or cycloaddition products nih.gov. For instance, a [2+2] cycloaddition between an aryne and a vinylogous amide can occur, followed by ring-opening nih.gov. Additionally, metal-free, three-component reactions involving nitroalkenes, dibromo amides, and amines can rapidly generate functionalized amidine frameworks organic-chemistry.org.
| Reaction Type | Reactants | Product | Key Features | Reference |
|---|---|---|---|---|
| [3+2] Cycloaddition | Nitrileimines, Amidine Hydrochlorides | 1,2,4-Triazoles | Mild conditions, high yields (up to 96%) | researchgate.net |
| Three-Component Reaction | Azidomaleimides, Aldehydes, Secondary Amines | Amidinomaleimides | One-pot synthesis via enamine-azide cycloaddition | acs.org |
| Three-Component Reaction | trans-β-Nitrostyrene derivatives, Dibromo Amides, Amines | N-acyl Amidines | Green alternative, readily available reagents | organic-chemistry.org |
Derivatization Strategies and Functional Group Transformations
This compound and its analogues can undergo a variety of chemical transformations, allowing for the synthesis of diverse derivatives. The amidine functional group itself is a versatile precursor for heterocyclic synthesis. For example, N′-arylbenzimidamides can react with paraformaldehyde in the presence of a Lewis acid to form 2-arylquinazolines in an efficient, transition-metal-free process rsc.org.
The nitrogen atoms of the amidine can also be derivatized. Halogenation of the amidine nitrogen leads to the formation of N-halamine compounds, such as N-chloro-N′-(p-fluorophenyl)-benzamidine rsc.org. These compounds contain a reactive nitrogen-halogen bond and have their own unique chemistry rsc.org.
Furthermore, the aryl rings of this compound offer sites for functionalization. Standard aromatic substitution reactions can be employed to introduce additional functional groups, modifying the electronic and steric properties of the molecule. Derivatization is also a key strategy in analytical chemistry for enhancing the detection of molecules. While not a synthetic transformation in the traditional sense, reacting the amidine with a suitable reagent can improve its properties for analysis by techniques such as HPLC-MS nih.govresearchgate.net. The development of derivatization reagents for various functional groups, including amines and amides, is an active area of research and these strategies can be applied to amidine-containing compounds nih.govthermofisher.com.
Design and Synthesis of Substituted N-Arylbenzamidine Analogues
The general synthesis of N-arylbenzamidines can be achieved through several established chemical routes. A common method involves the reaction of a substituted benzonitrile with an appropriate aniline in the presence of a strong base. For the specific synthesis of this compound, this would typically involve the reaction of benzonitrile with 3-fluoroaniline.
Variations on this theme allow for the introduction of a wide range of substituents on both the benzamidine and the N-aryl moieties. For instance, substituted benzonitriles can be used to introduce groups onto the phenyl ring of the benzamidine core. Similarly, a diverse array of substituted anilines can be employed to modify the N-phenyl ring.
A notable synthetic approach involves the Pinner reaction, which proceeds via an imidate intermediate. In this method, a nitrile is treated with an alcohol in the presence of an acid catalyst to form an imidate, which is then reacted with an amine to yield the corresponding amidine nih.gov.
Another versatile method for the synthesis of N-substituted benzamides, which can be precursors to benzamidines, involves the reaction of N-aryl-N'-benzoylthioureas with iodine-alumina under microwave irradiation researchgate.net. This solvent-free method provides good to excellent yields of the corresponding N-substituted benzamides researchgate.net. These benzamides can then be converted to the desired benzamidines through subsequent chemical transformations.
Furthermore, a green and efficient synthesis method for benzamidine derivatives has been developed using an ionic liquid-supported nano-metal catalyst google.com. This process involves the formation of a benzamidoxime from a benzonitrile and hydroxylamine hydrochloride, followed by hydrogenation reduction to yield the benzamidine google.com.
The table below summarizes various synthetic approaches for N-arylbenzamidine analogues and related compounds.
| Starting Materials | Reagents and Conditions | Product Type | Reference |
| Benzonitrile, 3-Fluoroaniline | Strong Base (e.g., NaH, LDA) | This compound | General Method |
| Substituted Benzonitrile, Substituted Aniline | Strong Base | Substituted N-Arylbenzamidine | General Method |
| Nitrile, Alcohol, Amine | Acid Catalyst (Pinner Reaction) | N-Substituted Amidine | nih.gov |
| N-aryl-N'-benzoylthiourea | Iodine-alumina, Microwave | N-Substituted Benzamide (B126) | researchgate.net |
| Benzonitrile, Hydroxylamine Hydrochloride | Ionic liquid-supported nano-metal catalyst, H₂ | Benzamidine | google.com |
| p-Nitrobenzonitrile, Hydroxylamine Hydrochloride | Ethanol, K₂CO₃, then H₂/Catalyst | p-Aminobenzamidine | google.com |
Conversions to Heterocyclic Systems (e.g., Imidazoles, Pyrimidines, Quinoazolines, Oxadiazoles)
N-Arylbenzamidines are valuable precursors for the synthesis of a variety of heterocyclic compounds due to the reactive nature of the amidine functional group. The presence of two nitrogen atoms and a carbon atom in the amidine moiety allows for cyclization reactions with appropriate bifunctional reagents to form five- and six-membered heterocyclic rings.
Imidazoles: The synthesis of imidazole (B134444) derivatives can be achieved by reacting N-arylbenzamidines with α-haloketones. The reaction proceeds through initial N-alkylation of the amidine followed by intramolecular cyclization and dehydration to afford the substituted imidazole ring.
Pyrimidines: Pyrimidine (B1678525) rings can be constructed from N-arylbenzamidines by reaction with 1,3-dicarbonyl compounds or their synthetic equivalents. For example, condensation with β-diketones, β-ketoesters, or malonic acid derivatives in the presence of a catalyst can lead to the formation of substituted pyrimidine systems. A related synthesis involves the reaction of 2-amino-4H-chromene-3-carbonitriles with triethyl orthoformate and subsequent reaction with hydrazine (B178648) to form chromeno[2,3-d]pyrimidine derivatives nih.gov.
Quinazolines: Quinoazoline derivatives can be synthesized from N-arylbenzamidines through reactions with reagents that provide a two-carbon unit to complete the six-membered ring. For instance, reaction with ortho-amino-substituted benzaldehydes or benzonitriles can lead to the formation of the quinazoline (B50416) core.
Oxadiazoles: The synthesis of 1,2,4-oxadiazoles can be accomplished by the reaction of N-arylbenzamidines with acylating agents followed by cyclization. For example, treatment with an acyl chloride or anhydride (B1165640) can lead to an N-acylated amidine intermediate, which upon oxidative cyclization can yield the corresponding oxadiazole.
The following table provides an overview of the conversion of N-arylbenzamidines to various heterocyclic systems.
| Heterocyclic System | Reagents and Conditions | General Product Structure |
| Imidazoles | α-Haloketones, Base | 2,4,5-Trisubstituted Imidazole |
| Pyrimidines | β-Diketones, Acid or Base Catalyst | 2,4,6-Trisubstituted Pyrimidine |
| Quinazolines | o-Aminobenzaldehyde, Oxidizing Agent | 2,4-Disubstituted Quinazoline |
| Oxadiazoles | Acyl Chlorides, Oxidizing Agent | 3,5-Disubstituted 1,2,4-Oxadiazole |
Modification for Analytical Purposes
The chemical structure of this compound can be modified to facilitate its detection and quantification for analytical purposes. These modifications often involve the introduction of specific functional groups that impart desirable properties such as fluorescence, UV-absorbance, or electrochemical activity.
Chromophoric and Fluorophoric Labeling: A common strategy is to introduce a chromophore or fluorophore into the molecule. This can be achieved by reacting the amidine with a labeling reagent that contains a reactive group capable of forming a covalent bond with the amidine nitrogen atoms. For example, derivatization with dansyl chloride would introduce a fluorescent dansyl group, allowing for sensitive detection by fluorescence spectroscopy.
Electrophoric Tagging: For analysis by methods such as gas chromatography with electron capture detection (GC-ECD) or mass spectrometry (MS), electrophoric tags can be introduced. Halogenated groups, particularly those containing multiple fluorine or chlorine atoms, can enhance the sensitivity of detection by these techniques. The existing fluorine atom in this compound already provides a degree of electrophilicity. Further halogenation, for instance on the benzamidine phenyl ring, could enhance this property. An example of a related halogenated compound is N-chloro-N′-(p-fluorophenyl)-benzamidine, which has been studied for its N-Cl bond characteristics rsc.org.
Mass Spectrometry Probes: For mass spectrometric analysis, modifications can be made to improve ionization efficiency or to introduce a unique mass signature for easy identification. This can involve the incorporation of easily ionizable groups or isotopic labels.
The table below outlines potential modifications of this compound for analytical purposes.
| Analytical Technique | Modification Strategy | Example Reagent/Modification |
| Fluorescence Spectroscopy | Introduction of a fluorophore | Dansyl chloride, Fluorescein isothiocyanate |
| UV-Vis Spectroscopy | Introduction of a chromophore | Nitration, Diazotization and coupling |
| GC-ECD, Mass Spectrometry | Introduction of an electrophore | Perfluoroacylation, Further halogenation |
| Mass Spectrometry | Introduction of an isotopic label | Deuterium or ¹³C labeling |
Advanced Spectroscopic Characterization and Solid State Structural Analysis of N 3 Fluorophenyl Benzamidine
The structural elucidation and detailed characterization of N-(3-Fluorophenyl)benzamidine are accomplished through a combination of advanced spectroscopic and crystallographic techniques. These methods provide comprehensive insights into its molecular structure, connectivity, and the non-covalent interactions that dictate its solid-state architecture.
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to elucidating the intrinsic properties of N-(3-Fluorophenyl)benzamidine. These methods, rooted in the principles of quantum mechanics, allow for the detailed analysis of the molecule's electronic structure and electrostatic potential, which are critical for predicting its reactivity and intermolecular interactions.
Electronic Structure Analysis
The electronic structure of a molecule dictates its chemical behavior. For benzamidine (B55565) derivatives, understanding the distribution of electrons is key to predicting how they will interact with biological targets. Quantum mechanical calculations, such as those performed using Density Functional Theory (DFT) and ab-initio Hartree-Fock methods, can provide a detailed picture of the electronic landscape of molecules like this compound. nih.gov These calculations can reveal the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), the gap between which is an indicator of the molecule's chemical reactivity. nih.gov
In a study on the related compound, N-chloro-N′-(p-fluorophenyl)-benzamidine, periodic quantum simulations at the PBE0 level of theory were used to evaluate its charge density distribution. rsc.orgresearchgate.net This type of analysis provides insights into the electronic and electrostatic properties, which were found to be not significantly affected by the crystal field, allowing for the derivation of molecular properties from experimental X-ray diffraction data. researchgate.net Such studies on analogous compounds suggest that the electronic properties of this compound could be similarly investigated to understand the influence of the fluorine substituent on the phenyl ring.
Electrostatic Potential Mapping
Electrostatic potential (ESP) maps are powerful tools for visualizing the charge distribution of a molecule and predicting its interaction with other molecules. walisongo.ac.id These maps illustrate the electrostatic potential on the electron density surface, with different colors representing regions of positive, negative, and neutral potential. researchgate.net For instance, in a study of N-chloro-N′-(p-fluorophenyl)-benzamidine, an electrostatic potential map was generated from periodic quantum simulations. rsc.orgresearchgate.net This map helped to understand the electrostatic properties of the molecule in the crystalline state. researchgate.net
By applying similar computational methods to this compound, one could generate an ESP map to identify electrophilic and nucleophilic sites. The fluorine atom, being highly electronegative, would be expected to create a region of negative electrostatic potential, while the amidine group would likely exhibit both positive and negative regions, influencing its ability to form hydrogen bonds and other intermolecular interactions.
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics (MD) simulations offer a dynamic perspective on the behavior of this compound, particularly its interactions with biological macromolecules. These computational techniques can simulate the movement of atoms and molecules over time, providing valuable information about binding processes and conformational changes.
For the parent compound, benzamidine, MD simulations have been instrumental in studying its spontaneous binding to proteins like trypsin. frontiersin.org These simulations have shown that benzamidine can readily bind to the S1 pocket of trypsin within the nanosecond timescale. frontiersin.org Furthermore, pilot MD simulations have been used to explore the binding pathways of benzamidine to its target, starting from different positions and observing its trajectory towards the binding site. researchgate.net Such studies highlight the utility of MD simulations in understanding the kinetics and thermodynamics of ligand-protein interactions. Although specific MD simulation studies on this compound were not found, these examples with benzamidine demonstrate the potential of this technique to elucidate its binding mechanism to various biological targets.
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are crucial for the rational design of new therapeutic agents. These studies aim to correlate the chemical structure of a series of compounds with their biological activity.
QSAR studies on various series of compounds, including derivatives of 3-(4-benzylpiperidin-1-yl)propylamine and N-((3-Benzamido-4-oxo-3,4-dihydroquinazolin-2-yl)methyl)-N-(substituted) phenyl benzamide (B126), have been conducted to understand the structural requirements for their biological activities. nih.govresearchgate.net These studies often employ various molecular descriptors and statistical methods to develop predictive models. nih.govresearchgate.net For a molecule like this compound, a QSAR study would involve synthesizing and testing a series of analogues with different substituents on the phenyl rings and correlating their activities with physicochemical properties.
Comparative Molecular Field Analysis (CoMFA)
Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR technique that relates the biological activity of a series of molecules to their steric and electrostatic fields. This method provides a 3D map that indicates where modifications to the molecular structure are likely to increase or decrease activity. While no specific CoMFA studies on this compound were identified, this technique is widely used in drug design to guide the optimization of lead compounds.
Comparative Molecular Similarity Indices Analysis (CoMSIA)
Comparative Molecular Similarity Indices Analysis (CoMSIA) is another 3D-QSAR method that, in addition to steric and electrostatic fields, also considers hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. This provides a more comprehensive picture of the molecular features that are important for biological activity. Like CoMFA, CoMSIA is a powerful tool for understanding the SAR of a series of compounds and for designing more potent analogues.
Molecular Docking and Binding Affinity Predictions
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second molecule, typically a protein receptor. This method is instrumental in drug discovery for predicting the binding affinity and interaction patterns of a ligand with its target. For this compound, molecular docking studies can elucidate its potential to interact with various biological targets.
Benzamidine and its derivatives are well-known inhibitors of serine proteases, such as thrombin and Factor Xa, due to the ability of the amidine group to interact with the aspartate residue in the S1 pocket of these enzymes. Molecular docking simulations of this compound with serine proteases can be performed to predict its binding mode and affinity.
Research Findings:
While specific docking studies on this compound are not extensively documented in publicly available literature, we can infer its potential interactions from studies on related fluorinated benzamides and benzamidines. For instance, studies on fluorinated benzamides as Cholesteryl Ester Transfer Protein (CETP) inhibitors have shown that hydrophobic interactions play a significant role in the ligand-protein complex formation nih.govresearchgate.net. The fluorine substituent in the meta position of the phenyl ring in this compound is expected to enhance such hydrophobic interactions and can also participate in specific fluorine-protein contacts.
A hypothetical molecular docking study of this compound with a serine protease like thrombin would likely show the benzamidine moiety forming a salt bridge with the key aspartate residue (Asp189) in the active site. The 3-fluorophenyl group would be positioned in a more hydrophobic pocket, where the fluorine atom could form favorable interactions with backbone amides or other polar residues.
Below is a table summarizing predicted binding affinities and key interactions for this compound with hypothetical protein targets, based on the behavior of similar compounds.
| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) | Type of Interaction |
| Thrombin | -7.5 to -9.0 | Asp189, Gly216, Trp60D | Salt bridge, Hydrogen bond, Hydrophobic |
| Factor Xa | -7.0 to -8.5 | Asp189, Ser195, Tyr228 | Salt bridge, Hydrogen bond, Pi-pi stacking |
| CETP | -6.5 to -8.0 | Ser230, His232, Ile195 | Hydrogen bond, Hydrophobic |
Note: The data in this table is hypothetical and serves as an illustrative example of what might be expected from molecular docking studies.
The binding affinity is often predicted as a docking score or binding free energy, with more negative values indicating a stronger interaction. Computational tools can further refine these predictions by calculating the relative binding free energies using methods like Free Energy Perturbation (FEP) acs.org.
Computational Approaches in Crystal Engineering
Crystal engineering focuses on the design and synthesis of crystalline solids with desired properties. Computational methods are invaluable in this field for predicting crystal structures and understanding the intermolecular interactions that govern crystal packing.
For this compound, computational approaches can be used to investigate its supramolecular architecture. Studies on closely related fluorinated phenyl benzamidines have demonstrated the existence of 3D isostructurality, where different molecules adopt similar crystal packing arrangements nih.govresearchgate.net. These studies utilize computational tools to analyze and quantify the similarities in crystal packing.
Research Findings:
A key computational tool in crystal engineering is the analysis of the Hirshfeld surface, which provides a visual representation of intermolecular contacts in a crystal. For a related compound, N-chloro-N′-(p-fluorophenyl)-benzamidine, Hirshfeld surface analysis has been used to identify and quantify important intermolecular interactions, such as N-H···N hydrogen bonds and C-H···π interactions.
In the case of this compound, computational analysis would likely reveal a variety of non-covalent interactions that direct its crystal packing. These include:
N-H···N Hydrogen Bonds: A common and strong interaction in benzamidine derivatives, forming dimers or chains.
C-H···F Interactions: The fluorine substituent can act as a weak hydrogen bond acceptor.
π-π Stacking: Interactions between the phenyl rings.
N-H···π Interactions: The N-H group can interact with the electron-rich face of a phenyl ring.
The table below summarizes the types of intermolecular interactions that can be computationally investigated in the crystal structure of this compound and their typical energy ranges.
| Interaction Type | Donor | Acceptor | Typical Energy (kcal/mol) |
| Hydrogen Bond | N-H | N | 3 - 7 |
| C-H···F Interaction | C-H | F | 0.5 - 1.5 |
| π-π Stacking | Phenyl Ring | Phenyl Ring | 1 - 3 |
| N-H···π Interaction | N-H | Phenyl Ring | 1 - 2.5 |
Computational methods like XPac analysis can be used to quantitatively compare the crystal packing of this compound with other known structures to identify isostructural relationships nih.govresearchgate.net. Furthermore, electrostatic potential maps can be calculated to visualize the electron density distribution and predict the sites most likely to be involved in intermolecular interactions.
Biological Activities and Molecular Mechanisms
Enzyme Inhibition Studies
Serine Protease Inhibition
Benzamidine (B55565) and its derivatives are recognized as a significant class of serine protease inhibitors. These compounds typically function as competitive inhibitors, binding to the active site of the enzymes. The amidine group of benzamidine is known to interact with the aspartate residue in the S1 pocket of many serine proteases, mimicking the side chains of arginine or lysine (B10760008), which are the natural substrates for these enzymes. While the core benzamidine structure provides the basis for this inhibitory activity, substitutions on the phenyl ring can influence the potency and selectivity of the inhibitor.
Thrombin: Thrombin is a crucial serine protease in the blood coagulation cascade. Benzamidine hydrochloride is a known potent inhibitor of thrombin. scbt.com The inhibitory mechanism involves the formation of strong hydrogen bonds within the enzyme's active site. scbt.com While various benzamidine derivatives have been synthesized and studied as thrombin inhibitors, specific IC50 or Ki values for N-(3-Fluorophenyl)benzamidine are not documented in the available search results. acs.orgnih.gov
Trypsin: Trypsin is a well-studied serine protease found in the digestive system. Benzamidine is a classic, reversible, competitive inhibitor of trypsin and trypsin-like enzymes. nih.govmsesupplies.comchromnet.net The interaction between benzamidine and trypsin is a widely used model system for studying protein-ligand interactions. Although the inhibitory effect of benzamidine on trypsin is well-established, specific kinetic data for this compound is not provided in the search results. nih.govnih.gov
Factor Xa: As a key component of the prothrombinase complex, Factor Xa is another critical enzyme in the coagulation cascade and a target for anticoagulant drugs. Benzamidine derivatives have been explored as Factor Xa inhibitors. nih.govsigmaaldrich.com However, specific inhibitory constants for this compound against Factor Xa are not available in the provided search results.
Granzyme A: Granzyme A is a serine protease found in the granules of cytotoxic T lymphocytes and natural killer cells, playing a role in inducing apoptosis. While various compounds are known to inhibit Granzyme A, specific studies on the inhibitory activity of this compound could not be found. scbt.com
Plasma Kallikrein: This serine protease is involved in the kallikrein-kinin system, which regulates inflammation, blood pressure, and coagulation. Benzamidine derivatives have been developed as inhibitors of plasma kallikrein. nih.govresearchgate.net For instance, novel inhibitors of the benzamidine type have been synthesized and shown to competitively inhibit plasma kallikrein with Ki values in the micromolar range. nih.gov However, no specific data for this compound is reported.
C1s: C1s is a serine protease that is a component of the C1 complex of the classical pathway of the complement system. Inhibition of C1s is a therapeutic strategy for complement-mediated diseases. While non-amidine-based C1s inhibitors have been explored, and some benzamidine-based compounds have been investigated as C1s inhibitors, there is no specific information available regarding the inhibitory potential of this compound against C1s. nih.govacs.orgnih.gov
| Enzyme | Inhibitor Class | Inhibition Type | Reported Ki/IC50 Range (for various derivatives) |
| Thrombin | Benzamidines | Competitive | nM to µM range nih.gov |
| Trypsin | Benzamidines | Competitive | µM range medchemexpress.com |
| Factor Xa | Benzamidines | Competitive | µM range medchemexpress.com |
| Plasma Kallikrein | Benzamidines | Competitive | 0.1 to 1.0 µM nih.gov |
| Granzyme A | General Serine Protease Inhibitors | - | Data not available |
| C1s | General Serine Protease Inhibitors | - | Data not available |
Cyclooxygenase (COX-1, COX-2) Enzyme Inhibition
Cyclooxygenase (COX) enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. There are two main isoforms, COX-1 and COX-2. No research findings were identified in the search results that specifically investigate the inhibitory activity of this compound against either COX-1 or COX-2. The literature on COX inhibitors primarily focuses on non-steroidal anti-inflammatory drugs (NSAIDs) and other structural classes of compounds.
Topoisomerase I Inhibition
Topoisomerase I is an enzyme that alters the supercoiling of DNA by creating transient single-strand breaks. It is a validated target for certain anticancer drugs. There is no information in the search results to suggest that this compound has been investigated as a topoisomerase I inhibitor.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition
VEGFR-2 is a key receptor tyrosine kinase involved in angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis. Inhibition of VEGFR-2 is a major strategy in cancer therapy. The search results did not yield any studies concerning the inhibition of VEGFR-2 by this compound.
c-Met Kinase Inhibition
The mesenchymal-epithelial transition factor (c-Met) is a receptor tyrosine kinase that plays a crucial role in cell proliferation, angiogenesis, and tumor survival. nih.gov Dysregulation of the c-Met signaling pathway is implicated in various cancers, making it a significant target for therapeutic intervention. nih.gov
Research has identified novel series of ATP competitive type-III inhibitors of both wild-type and D1228V mutant c-Met. nih.gov Through structure-based drug design and computational analysis, these inhibitors have demonstrated nanomolar activities in biochemical and cellular environments. nih.gov Notably, certain compounds within this class exhibit excellent pharmacokinetic profiles in in-vivo rat studies, including promising free-brain exposures, which suggests their potential for treating c-Met driven cancers that have metastasized to the brain. nih.gov
Antimicrobial Activity
Antibacterial Spectrum and Efficacy (e.g., E. coli, P. gingivalis)
Benzamidine derivatives have demonstrated significant antibacterial activity against a range of pathogens, including Escherichia coli and Porphyromonas gingivalis.
In studies against various E. coli strains, a novel hybrid peptide, LENART01, which incorporates a benzamidine-like structure, showed potent antimicrobial activity at concentrations much lower than clinically available antibiotics. nih.gov Specifically, it was effective against E. coli strains R2, R3, and R4 with Minimum Inhibitory Concentrations (MICs) in the range of 0.782–1.070 μg/mL. nih.gov
Porphyromonas gingivalis, a key pathogen in periodontitis, is also susceptible to benzamidine derivatives. nih.govnih.govmdpi.com These compounds inhibit the activity of arginine-specific cysteine proteinases, known as gingipains, which are crucial virulence factors for P. gingivalis. nih.gov Additionally, they can hinder the in-vitro growth of this bacterium. nih.gov Studies have shown that novel benzamidine analogues can exhibit significant antimicrobial activity with MIC values between 31.25 and 125 µg/mL against pathogens that trigger periodontitis. nih.govnih.govresearchgate.net
Interactive Data Table: Antibacterial Efficacy of Benzamidine Derivatives
| Compound/Derivative | Bacterial Strain | MIC (μg/mL) | Reference |
|---|---|---|---|
| LENART01 | E. coli R2 | 0.782–0.899 | nih.gov |
| LENART01 | E. coli R3 | 0.839–0.988 | nih.gov |
| LENART01 | E. coli R4 | 0.942–1.070 | nih.gov |
Antitubercular Activity against Mycobacterium tuberculosis Strains
The emergence of multidrug-resistant strains of Mycobacterium tuberculosis (Mtb) necessitates the development of new antitubercular drugs. nih.gov Research into N-alkyl nitrobenzamides, which are structurally related to known inhibitors of the essential Mtb enzyme DprE1, has shown promising antitubercular activities. nih.gov
Specifically, 3,5-dinitro and 3-nitro-5-trifluoromethyl derivatives with intermediate lipophilicity demonstrated the best in-vitro activities, with MIC values as low as 16 ng/mL. nih.gov In an ex-vivo macrophage model of infection, derivatives with alkyl chain lengths of six and twelve carbons showed activity profiles comparable to the frontline antitubercular drug isoniazid. nih.gov
Another class of compounds, fluorophenylbenzohydrazides, has also shown good activity against Mtb with MIC values ranging from 0.625 to 6.25 μM, and they exhibit low cytotoxicity. nih.gov Preliminary studies suggest that these compounds inhibit the tryptophan biosynthesis pathway in Mtb. nih.gov
Antiparasitic Activity (e.g., Antimalarial against Plasmodium falciparum)
Benzamidine derivatives have emerged as a promising class of compounds with potent antiplasmodial activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. nih.gov
A novel class of compounds, 3-hydroxypropanamidines (3-HPAs), which incorporate a benzamidine moiety, have demonstrated excellent in-vitro activity against both chloroquine-sensitive (3D7) and multidrug-resistant (Dd2) strains of P. falciparum. nih.gov The most active compound in this series exhibited IC50 values of 5 nM and 12 nM against the 3D7 and Dd2 strains, respectively, along with low cytotoxicity in human cells. nih.gov Further in-vivo studies in a mouse model showed that this compound could achieve partial to full cure rates at doses of 30 and 50 mg/kg. nih.gov
Interactive Data Table: Antiplasmodial Activity of a 3-HPA Derivative
| Parasite Strain | IC50 (nM) | Reference |
|---|---|---|
| P. falciparum 3D7 (chloroquine-sensitive) | 5 | nih.gov |
Antiviral Activity (e.g., Anti-influenza, SARS-CoV Protease Inhibition)
Benzamidine and its derivatives have been investigated for their potential antiviral properties against various viruses, including influenza and coronaviruses.
Anti-influenza Activity Studies have shown that benzamidine derivatives can exhibit a high antiviral effect in vivo against influenza virus strains A2/Adachi and B/Lee. nih.gov The mechanism of action is thought to involve the inhibition of virus-induced inflammation. nih.gov
SARS-CoV Protease Inhibition The main protease (Mpro) and papain-like protease (PLpro) of SARS-CoV-2 are crucial for viral replication and are attractive targets for antiviral drugs. nih.govmdpi.com While direct studies on this compound are limited, the broader class of benzamidine-related compounds has been explored as potential inhibitors. For instance, some studies have identified compounds that inhibit SARS-CoV-2 Mpro with IC50 values in the nanomolar to low micromolar range. mdpi.comnih.gov The development of both covalent and non-covalent inhibitors targeting these proteases is an active area of research. nih.govmdpi.comnih.gov For example, the nitrile-based inhibitor PF-07321332 (Nirmatrelvir) effectively inhibits SARS-CoV-2 Mpro with a Ki value of 3.11 nM and shows potent antiviral activity in cell culture with an EC50 value of 74.5 nM. nih.gov
Receptor Modulation and Antagonism (e.g., D1 Dopamine (B1211576) Receptor)
The D1 dopamine receptor (DRD1) is the most abundant dopamine receptor in the central nervous system and plays a key role in excitatory dopamine signaling. nih.gov Dysregulation of DRD1 signaling is linked to several neuropsychiatric and neurodegenerative disorders. nih.govnih.gov
This compound and related compounds can act as modulators of the D1 dopamine receptor. The modulation of DRD1 can occur through various mechanisms, including allosteric modulation. nih.gov Positive allosteric modulators (PAMs) of DRD1 have been shown to stimulate DRD1 signaling and are being investigated as potential therapeutic agents. nih.gov
Furthermore, research has shown that D1 receptors can form heteromers with other receptors, such as the histamine (B1213489) H3 receptor (H3R). nih.gov Targeting these D1R-H3R heteromers with antagonists has been shown to mitigate D1R-induced cell death signaling in a mouse model of Huntington's disease, suggesting a novel therapeutic strategy. nih.gov
Investigation of Mechanism of Action at the Cellular and Molecular Level
The mechanism of action for benzamidine derivatives is often linked to their ability to interact with specific biological targets, thereby modulating cellular processes. Understanding these interactions at a molecular level is crucial for the development of new therapeutics.
Target Identification and Validation
Target identification is a foundational step in drug discovery, aiming to pinpoint the molecular entities (e.g., genes or proteins) that play a key role in a disease. sigmaaldrich.com This process involves a range of methods, including genetic studies, functional genomics, and "omics" approaches to uncover the molecular underpinnings of a disease. wjbphs.com For a compound like this compound, potential targets could be identified through screening against libraries of known enzymes or receptors.
Once a potential target is identified, target validation is performed to confirm its functional role in the disease phenotype. technologynetworks.com This critical phase ensures that modulating the target will likely have a therapeutic effect. wjbphs.com Validation can be achieved through genetic methods like CRISPR or RNA interference (RNAi), pharmacological approaches using tool compounds, or through the use of animal models to observe the effect of target modulation on the disease. wjbphs.com For instance, in the context of antiparasitic activity, a potential target for a fluorophenyl-substituted compound was identified as M17 leucyl-aminopeptidase (LAP) in Leishmania major. The validation involved showing that overexpression of the target enzyme in the parasite led to reduced susceptibility to the inhibitor compounds. nih.gov While specific targets for this compound are not extensively documented, the general approach remains a cornerstone of its pharmacological evaluation.
Binding Site Interactions and Molecular Recognition
The biological activity of a compound is intrinsically linked to its ability to recognize and bind to a specific site on its molecular target. The structure of this compound, featuring both a fluorinated phenyl ring and a benzamidine group, allows for a variety of binding interactions.
Studies on related compounds provide insight into the types of interactions that may occur. For example, the crystal structure analysis of N-chloro-N′-(p-fluorophenyl)-benzamidine revealed key directional interactions that stabilize the molecular arrangement. These include N-H⋯N hydrogen bonds, which are fundamental in many biological recognition events, and C-H⋯π interactions involving the phenyl rings. rsc.org The benzamidine portion of the molecule is known to interact with serine proteases, where the amidine group can form salt bridges with aspartate residues in the enzyme's active site. The fluorine atom on the phenyl ring can also participate in halogen bonding and alter the electronic properties of the ring, influencing π-π stacking and other non-covalent interactions.
Role of Intermolecular Interactions in Modulating Biological Response
The specific intermolecular forces between a compound and its target dictate the binding affinity and, consequently, the biological response. The strength and geometry of hydrogen bonds, van der Waals forces, and electrostatic interactions are paramount. In the case of N-chloro-N′-(p-fluorophenyl)-benzamidine, the combination of N-H⋯N hydrogen bonds and C-H⋯π interactions creates a tightly bonded molecular pair, which is a critical aspect of its crystal lattice structure. rsc.org
When applied to a biological system, these types of interactions govern how strongly this compound binds to its target. A strong and specific interaction can lead to potent inhibition or activation of the target protein. The presence of the fluorine atom can significantly modulate these interactions, potentially increasing binding affinity through favorable electrostatic interactions or by altering the conformation of the molecule to better fit the binding site. The antimicrobial activity of novel benzamidine analogues against pathogens found in periodontitis has been demonstrated, suggesting that these intermolecular interactions are effective in disrupting essential microbial processes. mdpi.com
In Vitro and Preclinical In Vivo Efficacy Assessments
The therapeutic potential of a compound is evaluated through a series of in vitro (cell-based) and in vivo (animal model) studies. These assessments provide crucial data on efficacy and the compound's behavior in a biological context.
Cell-Based Biological Assays (e.g., Enzyme Assays, Microbial Growth Inhibition, Cell Survival Assays)
Cell-based assays are indispensable tools for evaluating the biological activity of compounds in a controlled environment. americanpeptidesociety.org These assays can measure a wide range of cellular processes, including cell proliferation, survival, and microbial growth inhibition.
Research into compounds structurally related to this compound has demonstrated significant biological activity in such assays. For instance, a pyrimido[1,2-a]benzimidazole (B3050247) derivative featuring a 3-fluorophenyl substituent was identified as a potent antiparasitic agent. It showed excellent activity against Leishmania major promastigotes and amastigotes, with EC₅₀ values in the nanomolar range. nih.govresearchgate.netnih.gov Another related compound exhibited high activity against Toxoplasma gondii. nih.govresearchgate.net Furthermore, novel benzamidine analogues have been tested for their antimicrobial potential against pathogens that cause periodontitis, showing significant activity with MIC values ranging from 31.25 to 125 µg/mL. mdpi.com
Table 1: Antiparasitic Activity of a 3-Fluorophenyl Substituted Pyrimidobenzimidazole Derivative (Compound 2a)
| Parasite | Stage | EC₅₀ Value | Reference |
|---|---|---|---|
| Leishmania major | Promastigote | Nanomolar range | nih.gov, researchgate.net, nih.gov |
| Leishmania major | Amastigote | Nanomolar range | nih.gov, researchgate.net, nih.gov |
This table presents data for a complex derivative containing a 3-fluorophenyl substituent, not this compound itself.
Preclinical Models for Efficacy Evaluation (e.g., Animal Models for Anti-Inflammatory, Antiviral, or Antiparasitic Activity)
Preclinical animal models are essential for evaluating the in vivo efficacy of a potential therapeutic. These models aim to replicate aspects of human diseases to test how a compound performs in a complex living system.
The anti-inflammatory properties of benzamide (B126) and nicotinamide (B372718) derivatives have been investigated, suggesting a potential mechanism via the inhibition of the transcription factor NF-kappaB. nih.gov A study on N-(3-Florophenyl)ethylcaffeamide (FECA), a compound with structural similarities, evaluated its anti-inflammatory activity using a λ-carrageenan-induced paw edema model in mice. researchgate.net The results indicated that FECA possessed significant anti-inflammatory effects. This was evidenced by a reduction in paw edema and a decrease in the levels of inflammatory markers like cyclooxygenase-2 (COX-2), nitric oxide (NO), and tumor necrosis factor-alpha (TNF-α) in the inflamed tissue. researchgate.net
Benzamidine derivatives have also shown high antiviral effects in vivo against influenza virus strains. nih.gov The mechanism is thought to involve the inhibition of virus-induced inflammation. nih.gov While specific in vivo data for this compound is limited, the performance of related structures in these preclinical models highlights promising avenues for future research.
Table 2: Anti-Inflammatory Effect of N-(3-Florophenyl)ethylcaffeamide (FECA) in Carrageenan-Induced Paw Edema in Mice
| Treatment Group | Paw Volume Increase (mL) at 5 hr | Inhibition (%) | Key Molecular Effects | Reference |
|---|---|---|---|---|
| Carrageenan Control | 0.85 ± 0.04 | - | - | researchgate.net |
| FECA (20 mg/kg) | 0.42 ± 0.05 | 50.6% | Reduced COX-2, NO, TNF-α; Increased SOD, GPx, GRd activities | researchgate.net |
This table shows data for a related compound, N-(3-Florophenyl)ethylcaffeamide, to illustrate potential anti-inflammatory activity.
Analytical Methodologies and Detection
Chromatographic Techniques for Analysis and Quantification
Chromatography is a cornerstone for the separation and quantification of N-(3-Fluorophenyl)benzamidine from complex mixtures. The choice between gas and liquid chromatography is typically dictated by the compound's volatility, thermal stability, and the nature of the sample matrix.
Gas chromatography is a powerful technique for separating volatile and thermally stable compounds. The direct analysis of this compound by GC-MS can be challenging due to the polar nature of the amidine group, which may cause poor peak shape and adsorption onto the chromatographic column. However, with appropriate derivatization, GC-MS becomes a highly effective tool for its analysis. youtube.com
The mass spectrum of the parent compound, benzamidine (B55565), shows characteristic fragmentation patterns that can be extrapolated to its derivatives. For benzamidine, the primary fragment ions observed are at a mass-to-charge ratio (m/z) of 104 and 120. nih.gov For this compound, the fragmentation pattern in electron ionization (EI) would be expected to involve cleavage at the C-N bonds of the amidine group, yielding ions corresponding to the benzonitrile (B105546) moiety, the fluorophenylamine moiety, and the parent molecular ion.
To overcome the challenges of analyzing polar amidines, derivatization is often employed. A common strategy involves the reaction with aliphatic isocyanates, which converts the reactive N-H protons of the amidine group into more stable, less polar adducts suitable for GC analysis. researchgate.net This procedure enhances volatility and improves chromatographic behavior.
Table 1: Predicted Key Mass Fragments for this compound
| Fragment Description | Predicted m/z |
|---|---|
| Molecular Ion [M]+ | 214 |
| [C7H5N]+ (Benzonitrile fragment) | 103 |
Note: This interactive table provides predicted mass-to-charge ratios based on the structure of this compound and known fragmentation patterns of similar compounds.
High-Performance Liquid Chromatography (HPLC) is exceptionally well-suited for the analysis of polar and non-volatile compounds like this compound. Reversed-phase HPLC is the most common modality used.
Given the basic nature of the amidine group (a typical pKa for related compounds is around 12.5), the mobile phase pH is a critical parameter. sielc.com To ensure good peak shape and retention, the analysis is typically performed in an acidic mobile phase, which protonates the amidine group, making it positively charged. This allows for strong interaction with a reversed-phase column (e.g., C18) and can also enable the use of ion-pairing agents for enhanced retention and selectivity. nih.gov
A study on the analysis of a similar compound, p-aminobenzamidine, utilized an ion-pair reversed-phase HPLC method. nih.gov This approach involves adding an ion-pairing reagent, such as an alkyl sulfonic acid, to the mobile phase. The reagent forms a neutral ion-pair with the protonated amidine, which has better retention characteristics on a nonpolar stationary phase. nih.gov Detection is commonly achieved using a UV detector, as the aromatic rings in the molecule provide strong chromophores.
Table 2: Exemplary HPLC Conditions for Analysis of Benzamidine Derivatives
| Parameter | Condition |
|---|---|
| Column | C18 (Reversed-Phase) |
| Mobile Phase | Acetonitrile/Water with 0.1% Trifluoroacetic Acid (TFA) |
| Detection | UV at ~230 nm |
| Flow Rate | 1.0 mL/min |
| Special Considerations | Addition of an ion-pairing agent like hexanesulfonic acid may improve retention and peak shape. nih.gov |
Note: This interactive table outlines typical starting conditions for the HPLC analysis of aromatic amidines, which can be optimized for this compound.
Spectroscopic Detection Methods (e.g., UV-Vis, Fluorescence)
Spectroscopic methods are essential for both the detection and quantification of this compound following chromatographic separation, as well as for its direct analysis in solution.
UV-Vis Spectroscopy : The presence of two aromatic rings (phenyl and 3-fluorophenyl) and the conjugated amidine system ensures that this compound strongly absorbs ultraviolet (UV) light. A structurally related compound, N-phenylbenzamide, exhibits a significant absorption maximum around 260-280 nm. nist.gov Therefore, a UV-Vis detector set within this range would provide high sensitivity for detection in HPLC. The exact absorption maximum (λmax) can be determined by running a UV spectrum of a pure standard.
Fluorescence Spectroscopy : While the native fluorescence of this compound may be limited, highly sensitive detection can be achieved through chemical derivatization to introduce a fluorophore. A specific and effective method for aromatic amidines involves a reaction with glyoxal (B1671930) and an aromatic aldehyde. nih.gov This reaction forms a highly fluorescent imidazolone (B8795221) derivative, allowing for quantification at very low concentrations. nih.gov This approach is particularly valuable for trace analysis where high sensitivity is required. The presence of aromatic amines can sometimes lead to fluorescence quenching, a phenomenon that must be considered during method development. nih.govacs.org
Derivatization Procedures for Enhanced Analytical Performance
Derivatization is a chemical modification process used to convert an analyte into a product with improved analytical properties. For this compound, derivatization can be crucial for enhancing volatility for GC analysis, improving chromatographic resolution, and increasing detector sensitivity. nih.govnih.gov
For GC-MS Analysis : As previously mentioned, the primary goal of derivatization for GC is to increase volatility and thermal stability. youtube.com The reaction of the amidine N-H groups with aliphatic isocyanates is a targeted approach for this purpose. researchgate.net Other general methods include silylation, which replaces active hydrogens with a non-polar trimethylsilyl (B98337) (TMS) group, or acylation. libretexts.orgjfda-online.com
For HPLC Analysis : In HPLC, derivatization is primarily used to enhance detectability. Reagents like dansyl chloride can be used to label the molecule, yielding a highly fluorescent derivative that can be detected with much greater sensitivity than by UV absorption alone. nih.gov The reaction with glyoxal to produce a fluorescent compound is another powerful derivatization strategy specifically for detection purposes. nih.gov
Table 3: Overview of Derivatization Strategies for this compound
| Technique | Derivatizing Reagent | Purpose | Resulting Benefit |
|---|---|---|---|
| GC-MS | Aliphatic Isocyanates researchgate.net | Increase volatility and thermal stability | Enables analysis of a polar compound by GC; improves peak shape. |
| GC-MS | Silylating Agents (e.g., BSTFA) youtube.com | Replace active hydrogens with TMS groups | Reduces polarity and increases volatility. |
| HPLC-Fluorescence | Glyoxal/Aromatic Aldehyde nih.gov | Form a fluorescent derivative | Greatly enhances detection sensitivity. |
| HPLC-Fluorescence | Dansyl Chloride nih.gov | Attach a fluorescent tag | Allows for trace-level quantification. |
Note: This interactive table summarizes common derivatization approaches that can be applied to enhance the analysis of this compound.
Future Research Directions and Translational Perspectives
Rational Design and Optimization of N-(3-Fluorophenyl)benzamidine Analogues
The rational design of novel analogues based on the this compound scaffold is a primary avenue for future research. This approach leverages structure-activity relationship (SAR) data to guide the synthesis of new compounds with improved potency, selectivity, and pharmacokinetic properties.
Key strategies for optimization include:
Systematic Modification of Phenyl Rings: Altering the substitution patterns on both the benzamidine (B55565) and the N-phenyl rings is crucial. For instance, the position of the fluorine atom could be moved from the meta- (3-position) to the ortho- or para- positions to probe interactions within the target's binding pocket. Previous studies on N-phenylbenzamides have shown that the substitution pattern significantly impacts biological activity; for example, para-substitution on one of the phenyl groups may be essential for potency in certain contexts, while combining meta and para substitutions can also yield active compounds nih.gov.
Introduction of Diverse Functional Groups: Incorporating a variety of electron-withdrawing or electron-donating groups, as well as hydrophobic or hydrophilic moieties, can systematically modulate the compound's properties. Research on other benzamide (B126) series has indicated that electron-withdrawing substituents like nitro (NO2) and trifluoromethyl (CF3) can enhance biological potency nih.gov.
Bioisosteric Replacement: Replacing key functional groups with bioisosteres can improve metabolic stability or binding affinity. For example, the amidine group, a known mimic of guanidinium, is critical for binding to targets like serine proteases. Exploring other mimics or protecting the amidine group as a prodrug could enhance oral bioavailability.
A systematic SAR exploration will be essential to build a comprehensive understanding of how structural modifications influence the biological activity of this compound derivatives.
Application of Advanced Computational Techniques for Drug Discovery and Development
Computational chemistry offers powerful tools to accelerate the drug discovery process, reducing the time and cost associated with synthesizing and screening new compounds. acs.org For this compound and its analogues, these techniques can provide deep insights into their mechanism of action and guide optimization efforts.
Quantitative Structure-Activity Relationship (QSAR): QSAR modeling can establish a mathematical correlation between the chemical structures of a series of this compound analogues and their biological activities. archivepp.comnih.gov By developing robust QSAR models, the activity of novel, unsynthesized compounds can be predicted, prioritizing the most promising candidates for synthesis. archivepp.comunair.ac.id For example, a QSAR study on benzamidine derivatives might use topological and molecular connectivity indices to predict antimicrobial activity. nih.gov
Molecular Docking: Docking simulations can predict the preferred binding orientation of this compound and its analogues within the active site of a biological target, such as a serine protease. researchgate.net This provides a structural hypothesis for the observed biological activity and helps identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) that can be enhanced through chemical modification.
Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-receptor complex, allowing researchers to study the stability of binding interactions over time and observe conformational changes in both the ligand and the target protein. researchgate.netnih.govnih.gov Extensive MD simulations have been successfully used to reconstruct the entire binding process of benzamidine to its target enzyme, trypsin, revealing multiple metastable intermediate states and providing kinetic and energetic details of the interaction. nih.govnih.gov Such simulations can be invaluable for understanding the binding kinetics and thermodynamics of this compound analogues.
| Computational Technique | Application for this compound | Key Insights Gained |
| QSAR | Predict biological activity of novel analogues based on chemical structure. | Identification of key structural features (descriptors) that correlate with high potency. |
| Molecular Docking | Determine the most likely binding pose within a target's active site. | Understanding of specific protein-ligand interactions (H-bonds, etc.) to guide analogue design. |
| Molecular Dynamics | Simulate the dynamic behavior of the ligand-protein complex over time. | Assessment of binding stability, conformational changes, and calculation of binding free energies. |
Exploration of Novel Biological Targets and Therapeutic Avenues
The benzamidine moiety is a well-established pharmacophore known to target serine proteases, a large family of enzymes involved in numerous physiological and pathological processes. wikipedia.org This provides a logical starting point for exploring the therapeutic potential of this compound.
Serine Protease Inhibition: Benzamidines are known reversible, competitive inhibitors of trypsin and trypsin-like enzymes, including key players in the coagulation cascade like thrombin, plasmin, and Factor Xa. acs.orgwikipedia.orgcaymanchem.comnih.gov Future research should involve screening this compound and its optimized analogues against a panel of serine proteases to identify specific targets. This could open therapeutic avenues in:
Thrombosis: Inhibition of Factor Xa or thrombin could lead to new anticoagulant therapies. nih.gov
Fibrinolysis: Targeting plasmin could have applications in controlling bleeding disorders. acs.orgcaymanchem.com
Inflammation and Immunity: Many serine proteases are involved in complement activation and inflammatory cell signaling.
Antimicrobial and Antiparasitic Activity: Various benzamidine derivatives have demonstrated antimicrobial and antiparasitic properties. archivepp.comresearcher.lifemdpi.com Screening this compound against a diverse range of pathogens, including bacteria, fungi, and parasites like Trypanosoma, could uncover new anti-infective applications.
Anticancer Potential: Certain benzamide and benzamidine derivatives have been investigated as inhibitors of urokinase-type plasminogen activators (uPA), which are involved in cancer metastasis. researcher.life Exploring the effect of this compound on cancer cell lines and related enzymatic pathways represents another promising research direction.
| Potential Biological Target Class | Specific Enzyme Examples | Potential Therapeutic Area |
| Coagulation Serine Proteases | Thrombin, Factor Xa | Anticoagulation, Thrombosis |
| Fibrinolytic Serine Proteases | Plasmin, Tissue Plasminogen Activator (tPA) | Hemostatic Disorders |
| Digestive Serine Proteases | Trypsin | Pancreatitis researcher.life |
| Pathogen-Related Enzymes | Trypanosome Alternative Oxidase, Bacterial Proteases | Antiparasitic, Antibacterial |
| Cancer-Related Enzymes | Urokinase-type Plasminogen Activator (uPA) | Oncology |
Development of Sustainable and Efficient Synthetic Methodologies
The advancement of green chemistry principles is paramount for modern medicinal chemistry. Future research should focus on developing synthetic routes to this compound and its analogues that are more environmentally friendly, cost-effective, and efficient than traditional methods.
Current amide and amidine syntheses often rely on stoichiometric activating agents, leading to significant chemical waste. ucl.ac.uk Future methodologies could include:
Catalytic Direct Amidation/Amidation: Employing catalysts, such as those based on boric acid or transition metals, to directly form the amide or amidine bond from carboxylic acids/nitriles and amines, with water as the only byproduct. organic-chemistry.orgsciepub.com
Microwave-Assisted Synthesis: Using microwave irradiation to dramatically reduce reaction times and potentially improve yields, as has been demonstrated for the synthesis of other heterocyclic compounds. rsc.org
Enzymatic Synthesis: Utilizing enzymes like lipases as biocatalysts for amide bond formation under mild conditions, often in greener solvents. nih.gov
Use of Green Solvents: Replacing hazardous organic solvents with more sustainable alternatives like water, ionic liquids, or cyclopentyl methyl ether (CPME). nih.govrsc.org A patented method already describes the synthesis of benzamidine derivatives using a recoverable ionic liquid-supported nano-metal catalyst. google.com
These approaches not only reduce the environmental impact but also align with the principles of efficient and sustainable pharmaceutical manufacturing.
Utilization as Chemical Probes for Biological System Interrogation
Beyond direct therapeutic applications, small molecule inhibitors like this compound can be developed into powerful chemical probes to study the function and activity of their biological targets in complex systems.
Fluorescent Probes: The benzamidine scaffold has been successfully used to create fluorescent probes. For example, p-Aminobenzamidine exhibits a significant enhancement in fluorescence upon binding to the active site of serine proteases like trypsin and thrombin. nih.gov This property allows for real-time monitoring of enzyme activity and inhibitor binding. This compound could be similarly modified by incorporating environmentally sensitive fluorophores or by leveraging its intrinsic spectral properties to create new probes for studying protease function in living cells.
Affinity-Based Probes: The core molecule can be functionalized with reactive groups or photo-crosslinkers to create activity-based probes (ABPs). These probes covalently bind to the active site of the target enzyme, allowing for its identification, isolation, and quantification from complex biological samples.
Probes for Imaging: By conjugating this compound to imaging agents (e.g., fluorophores, positron-emitting isotopes), it may be possible to develop probes for in vivo imaging techniques like fluorescence microscopy or Positron Emission Tomography (PET) to visualize the location and activity of target enzymes in tissues and whole organisms.
Developing this compound into a chemical probe could provide invaluable tools for basic research and diagnostics, helping to elucidate the role of its target enzymes in health and disease. nih.gov
Q & A
Q. What are the standard synthetic protocols for N-(3-Fluorophenyl)benzamidine and its derivatives?
The synthesis typically involves coupling a fluorophenylamine precursor with a benzoyl chloride derivative under nucleophilic acyl substitution conditions. For example, intermediates like 3-(8-bromoimidazo[1,2-a]pyridin-2-yl)-4-fluoroaniline can react with substituted benzoyl chlorides in the presence of a base (e.g., triethylamine) to form benzamide derivatives . Key steps include:
- Reagent selection : Use of zinc dust and ammonium chloride for reductive amination in some pathways .
- Purification : Column chromatography or recrystallization to isolate the product.
- Yield optimization : Adjusting stoichiometry, temperature (often 60–80°C), and reaction time (12–24 hours) .
Q. How is this compound characterized structurally?
Standard characterization methods include:
- ¹H/¹³C-NMR : To confirm the presence of fluorophenyl and benzamide moieties (e.g., aromatic proton signals at δ 7.2–8.1 ppm and amide NH signals at δ 10–12 ppm) .
- LC-MS : For molecular weight verification and purity assessment (e.g., [M+H]+ peaks matching theoretical values) .
- FT-IR : To identify amide C=O stretches (~1650–1680 cm⁻¹) and aromatic C-F bonds (~1100–1200 cm⁻¹) .
Q. What preliminary biological assays are recommended for this compound?
Initial screening often includes:
- Enzyme inhibition assays : Testing against targets like kinases or proteases at concentrations of 1–100 µM .
- Cytotoxicity studies : Using cell lines (e.g., HeLa, HEK293) with MTT or resazurin assays to determine IC₅₀ values .
- Binding affinity measurements : Surface plasmon resonance (SPR) or fluorescence polarization to assess target engagement .
Advanced Research Questions
Q. How do substituent positions on the benzamide ring influence bioactivity?
Comparative studies of analogs (e.g., 2-chloro vs. 3-chloro or 4-fluoro vs. 3-fluoro substitutions) reveal:
- Enhanced selectivity : 3-Fluorophenyl derivatives often show improved target specificity due to steric and electronic effects .
- Bioactivity shifts : For example, 3-chloro-N-(2-fluorophenyl)benzamide exhibits higher cytotoxicity than its 4-fluoro analog in cancer models .
- Data-driven design : Use SAR tables to correlate substituent electronegativity, lipophilicity (logP), and potency .
Q. What computational strategies are effective for predicting target interactions?
- Molecular docking : Tools like AutoDock Vina or Schrödinger Suite can model binding modes of this compound to proteins (e.g., kinase ATP-binding pockets) .
- MD simulations : Assess stability of ligand-protein complexes over 50–100 ns trajectories to identify critical hydrogen bonds or π-π interactions .
- QSAR models : Train algorithms on datasets of benzamide analogs to predict ADMET properties .
Q. How can contradictory bioactivity data across studies be resolved?
Conflicting results (e.g., varying IC₅₀ values in similar assays) may arise from:
- Experimental variability : Differences in cell lines, assay conditions, or compound purity. Standardize protocols using guidelines like NIH Assay Guidance Manual .
- Off-target effects : Perform counter-screening against related enzymes (e.g., CYP450 isoforms) to rule out nonspecific binding .
- Meta-analysis : Pool data from multiple studies using statistical tools (e.g., ANOVA) to identify trends .
Q. What advanced techniques are used to study the compound’s mechanism of action?
- X-ray crystallography : Resolve co-crystal structures with target proteins (e.g., published for fluorophenyl-benzamide derivatives bound to kinases) .
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to distinguish enthalpic vs. entropic driving forces .
- Kinetic assays : Measure kcat/KM values to determine inhibition modality (competitive vs. non-competitive) .
Q. How can synthetic byproducts or degradation products be identified?
- HPLC-MS/MS : Detect impurities at trace levels (<0.1%) using high-resolution mass spectrometry .
- Forced degradation studies : Expose the compound to heat (40–60°C), light (ICH Q1B), or acidic/basic conditions to simulate stability challenges .
- NMR spiking : Compare spectra of degraded samples with pure compound to identify structural changes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
